

Anhydrous Chromium (III) Nitrate: A Technical Guide to Preparation and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromic nitrate*

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Introduction

Anhydrous chromium (III) nitrate, $\text{Cr}(\text{NO}_3)_3$, is a compound of significant interest in various chemical and pharmaceutical applications. Unlike its more common hydrated counterpart, the anhydrous form offers unique reactivity and properties due to the absence of coordinated water molecules. This technical guide provides an in-depth overview of the preparation, properties, and key reactions of anhydrous chromium (III) nitrate, tailored for a scientific audience.

Preparation of Anhydrous Chromium (III) Nitrate

The synthesis of anhydrous chromium (III) nitrate is a challenging endeavor due to the high propensity of chromium (III) ions to coordinate with water. Simple dehydration of the hydrated salt, chromium (III) nitrate nonahydrate ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$), is generally unsuccessful as it leads to the formation of hydroxy- and oxynitrates and ultimately chromium oxide upon heating. The most viable route to anhydrous metal nitrates involves the use of a powerful dehydrating and nitrating agent, dinitrogen pentoxide (N_2O_5).

While a specific, detailed experimental protocol for the synthesis of anhydrous chromium (III) nitrate is not readily available in the published literature, a general method can be adapted from the synthesis of other anhydrous transition metal nitrates. This typically involves the reaction of the anhydrous metal chloride with dinitrogen pentoxide in an aprotic solvent.

Experimental Protocol: Proposed Synthesis of Anhydrous Chromium (III) Nitrate

Disclaimer: This proposed protocol is based on general methods for the synthesis of anhydrous metal nitrates and should be performed with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

Materials:

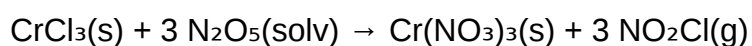
- Anhydrous chromium (III) chloride (CrCl_3)
- Dinitrogen pentoxide (N_2O_5)
- Anhydrous acetonitrile (CH_3CN) or other suitable aprotic solvent
- Inert gas (e.g., Argon or Nitrogen)
- Standard Schlenk line and glassware

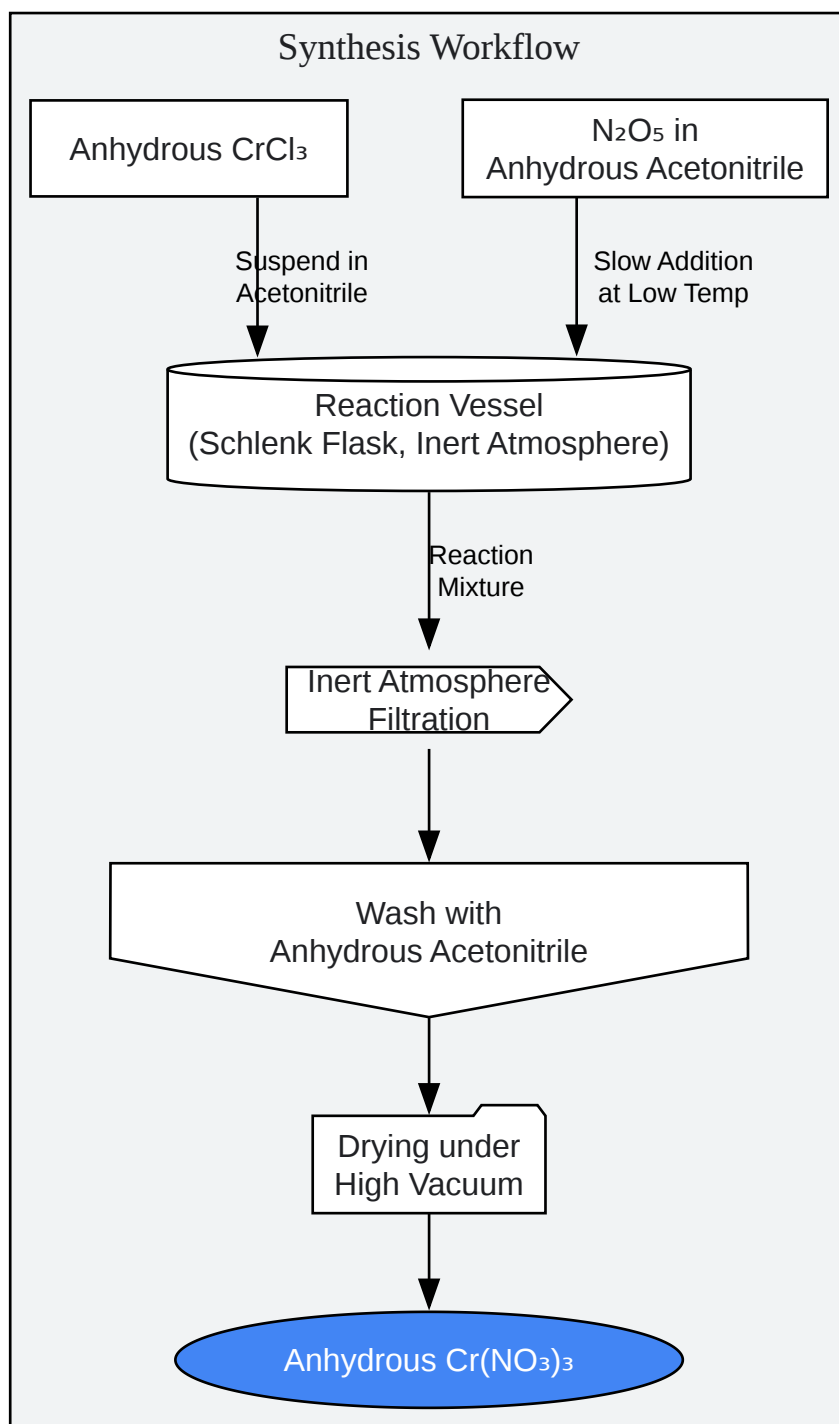
Procedure:

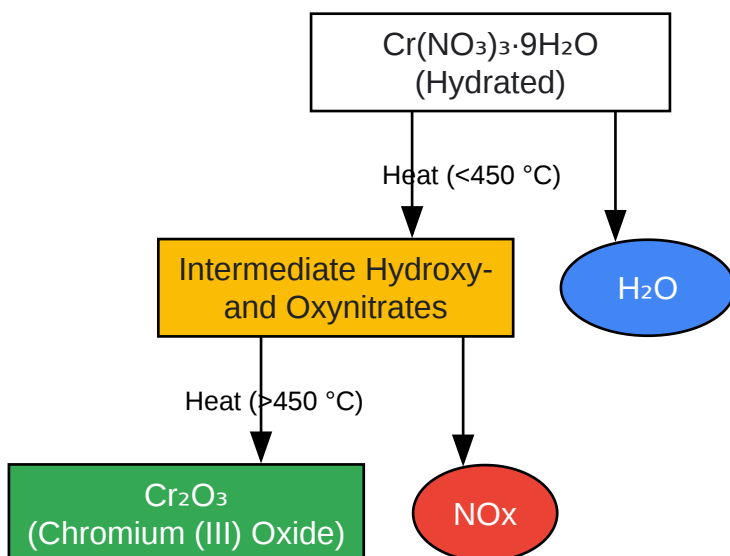
- **Reaction Setup:** A Schlenk flask is charged with anhydrous chromium (III) chloride under an inert atmosphere.
- **Solvent Addition:** Anhydrous acetonitrile is added to the flask to create a suspension of the chromium (III) chloride.
- **Reagent Addition:** A solution of dinitrogen pentoxide in anhydrous acetonitrile is slowly added to the stirred suspension at a low temperature (typically $0\text{ }^\circ\text{C}$ to $-20\text{ }^\circ\text{C}$) to control the exothermic reaction.
- **Reaction:** The reaction mixture is stirred under an inert atmosphere for several hours, allowing for the complete conversion of the chloride to the nitrate. The progress of the reaction can be monitored by the disappearance of the solid chromium (III) chloride and the formation of a new solid.

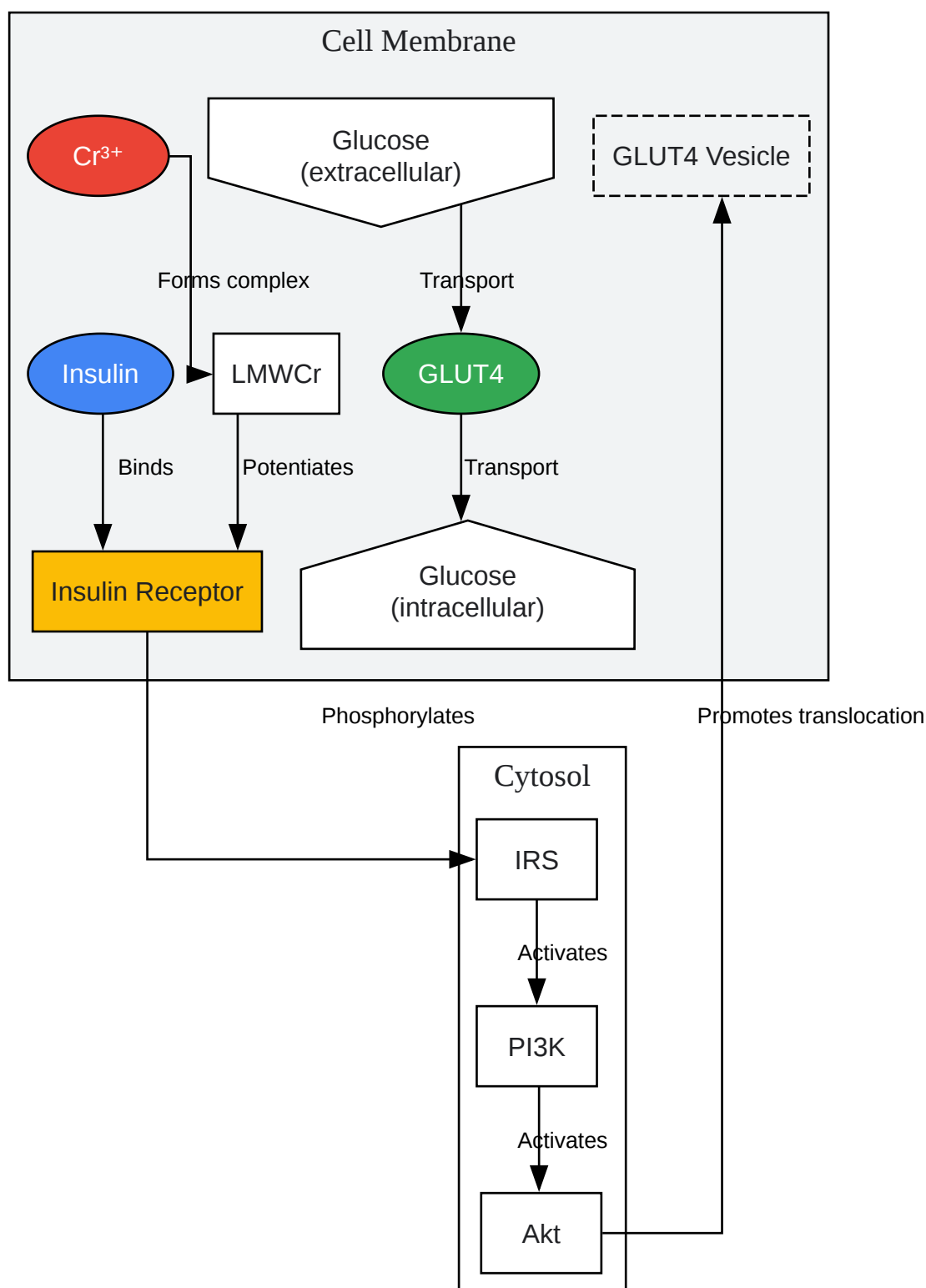
- Isolation: The resulting solid, anhydrous chromium (III) nitrate, is isolated by filtration under inert atmosphere.
- Purification: The product is washed with fresh anhydrous acetonitrile to remove any unreacted starting materials and byproducts.
- Drying: The final product is dried under high vacuum to remove any residual solvent.

Reaction:









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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com